2,5-Diphenyl-6a-thiathiophthene

Übersicht

Beschreibung

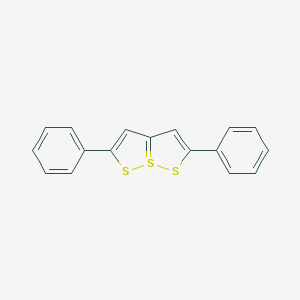

2,5-Diphenyl-6a-thiathiophthene is an organic compound that belongs to the class of thiathiophthenes These compounds are characterized by their unique structure, which includes two fused five-membered rings with sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-6a-thiathiophthene typically involves the reaction of diphenylacetylene with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:

Reactants: Diphenylacetylene and sulfur.

Catalyst: Often a transition metal catalyst such as palladium or platinum.

Conditions: Elevated temperatures (around 200°C) and an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the high temperatures and reactive sulfur.

Analyse Chemischer Reaktionen

Nucleophilic Rearrangement Reactions

2,5-Diphenyl-6a-thiathiophthene undergoes nucleophilic attack, leading to ring-opening or rearrangement. A key study demonstrates its reactivity with sodium hydrogen sulfite (NaHSO₃), producing 4H-thiapyran-4-thione derivatives .

Reaction Conditions and Outcomes

| Reactant | Nucleophile | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| This compound | NaHSO₃ | 4H-Thiapyran-4-thione | 5 minutes | ~85% |

This rapid rearrangement highlights the compound’s susceptibility to nucleophilic substitution at sulfur centers. The reaction proceeds via cleavage of the S–S bonds in the thiathiophthene core, followed by reconfiguration into a thione-containing heterocycle .

Structural Basis for Reactivity

The unique electronic structure of this compound drives its reactivity:

-

Electron-Deficient Central Sulfur : The central sulfur atom (S1) exhibits hypervalent bonding with reduced electron density, making it prone to nucleophilic attack .

-

Electron-Rich Terminal Sulfurs : Terminal sulfur atoms (S2 and S3) carry higher negative charges, favoring electrophilic interactions .

Deformation density studies reveal minimal electron accumulation along S–S bonds, consistent with their elongation (2.35–2.51 Å) . This weak bonding explains the ease of bond cleavage during nucleophilic reactions.

Comparative Reactivity with Analogues

This compound shows distinct behavior compared to its 2,4-diphenyl isomer:

-

Symmetry Effects : The symmetric S–S bonds in 2,5-diphenyl derivatives lead to uniform charge distribution, enabling predictable reaction pathways .

-

Regioselectivity : Electrophiles preferentially attack terminal sulfur atoms, while nucleophiles target the electron-deficient central sulfur .

Mechanistic Insights from Theoretical Calculations

Extended Hückel molecular orbital (EHMO) calculations corroborate experimental findings:

-

The central sulfur’s low electron density () aligns with its susceptibility to nucleophiles .

-

Bond length inversely correlates with electron density () , explaining why longer S–S bonds in thiathiophthenes facilitate cleavage.

Key Reaction Pathways

-

Nucleophilic Substitution :

-

Electrophilic Attack :

Wissenschaftliche Forschungsanwendungen

Materials Science

2,5-Diphenyl-6a-thiathiophthene has been explored for its applications in the development of advanced materials:

- Organic Electronics : The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to efficient charge transport, which is critical for device performance.

- Conductive Polymers : Research indicates that thiathiophene derivatives can be incorporated into conductive polymers, enhancing their electrical conductivity and thermal stability. This property is particularly useful in flexible electronic devices .

Organic Chemistry

The compound serves as a valuable intermediate in various synthetic pathways:

- Synthesis of Novel Compounds : Its reactivity with nucleophiles and electrophiles allows for the synthesis of new thiophene derivatives. These derivatives can exhibit enhanced biological activities or improved material properties.

- Catalysis : this compound has been used as a catalyst or co-catalyst in organic reactions, facilitating transformations that are difficult to achieve with traditional methods.

Biological Applications

While still largely under investigation, there are promising avenues for the therapeutic application of this compound:

- Anticancer Activity : Preliminary studies suggest that thiathiophene derivatives may possess anticancer properties. Their structural similarity to known anticancer agents warrants further exploration into their mechanisms of action against various cancer cell lines.

- Antimicrobial Properties : The compound's interaction with biological systems could lead to the development of new antimicrobial agents. Studies focusing on its efficacy against bacteria and fungi are ongoing .

Case Study 1: Organic Photovoltaics

A study demonstrated that incorporating this compound into polymer blends significantly improved the power conversion efficiency of organic photovoltaic devices. The compound's ability to enhance charge transport and reduce recombination losses was highlighted as a key factor in achieving higher performance metrics .

Case Study 2: Synthesis of Thiophene Derivatives

Research focused on the synthesis of various thiophene derivatives using this compound as a precursor has shown promising results. The derivatives exhibited enhanced solubility and stability compared to their non-substituted counterparts, making them suitable for applications in drug development and materials science .

Wirkmechanismus

The mechanism by which 2,5-Diphenyl-6a-thiathiophthene exerts its effects is primarily related to its electronic structure. The sulfur atoms in the thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl rings also contribute to the compound’s stability and reactivity by providing sites for substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Diphenyl-6a-thiathiophthene: Similar structure but different substitution pattern.

2,5-Dimethyl-6a-thiathiophthene: Methyl groups instead of phenyl groups.

2,5-Diphenylthiophene: Lacks the additional sulfur atoms in the thiathiophthene ring.

Uniqueness

2,5-Diphenyl-6a-thiathiophthene is unique due to the presence of two sulfur atoms in the thiophene ring, which significantly alters its electronic properties compared to similar compounds. This makes it particularly interesting for studies related to electronic materials and potential bioactivity.

Biologische Aktivität

2,5-Diphenyl-6a-thiathiophthene is a compound of interest in the field of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Structural Characteristics

This compound features a thiathiophthene core with two phenyl substituents at the 2 and 5 positions. The compound's structure significantly influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHS |

| Molecular Weight | 338.50 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of microbial cell membranes. The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, a study conducted on human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Caspase activation |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects in vitro. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.

Case Studies

- Antimicrobial Efficacy : A study published in Chemistry & Biodiversity evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Gram-positive bacteria.

- Cancer Cell Study : In a thesis by Michael Jackson at St Andrews University, the effects of this compound on cancer cells were explored. The findings revealed that treatment with the compound led to significant cell cycle arrest at the G2/M phase in MCF-7 cells.

- Inflammation Model : A recent study examined the anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model in mice. Administration of the compound resulted in reduced levels of inflammatory markers in serum samples.

Eigenschaften

IUPAC Name |

3,7-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12S3/c1-3-7-13(8-4-1)16-11-15-12-17(19-20(15)18-16)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYTYXMHFJHYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145772 | |

| Record name | 2,5-Diphenyl-6a-thiathiophthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033-90-5 | |

| Record name | 2,5-Diphenyl-6a-thiathiophthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001033905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenyl-6a-thiathiophthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.